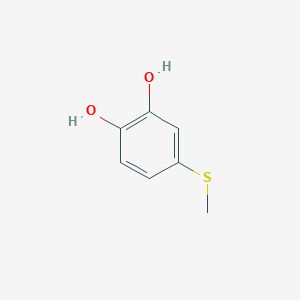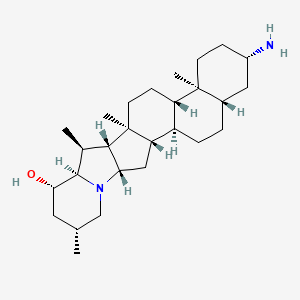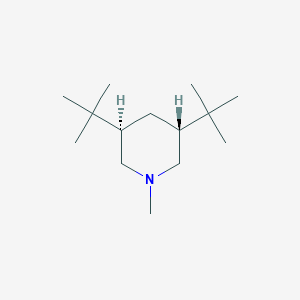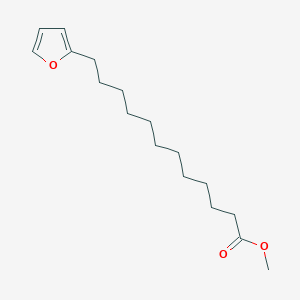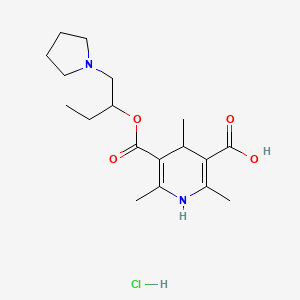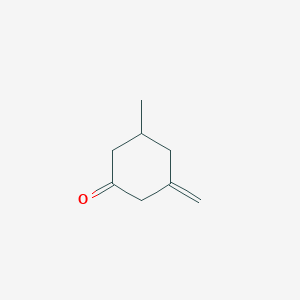
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a phosphonic acid group attached to a heptane backbone with multiple methyl groups and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-4-oxoheptan-3-yl chloride with a phosphonic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions may involve reagents like alkyl halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphate
- (2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonate
Uniqueness
(2,2,6,6-Tetramethyl-4-oxoheptan-3-yl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63088-99-3 |
|---|---|
Fórmula molecular |
C11H23O4P |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethyl-4-oxoheptan-3-yl)phosphonic acid |
InChI |
InChI=1S/C11H23O4P/c1-10(2,3)7-8(12)9(11(4,5)6)16(13,14)15/h9H,7H2,1-6H3,(H2,13,14,15) |
Clave InChI |
LIRLVWXGCPDQDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=O)C(C(C)(C)C)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


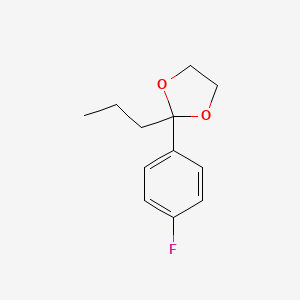
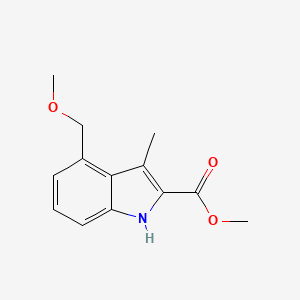
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
